3,5-Dimethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a tetrahydropyran moiety attached to the pyrazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate typically begins with the appropriate pyrazole derivative and tetrahydropyran derivative.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common solvents include dichloromethane, ethanol, or acetonitrile.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactants are mixed in a reactor vessel and the reaction is allowed to proceed under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace one or more substituents on the pyrazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, such as dimethyl 1-(tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate oxide.
Reduction Products: Reduced forms of the compound, such as dimethyl 1-(tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate hydride.
Substitution Products: Substituted derivatives with different functional groups attached to the pyrazole ring.
Scientific Research Applications
Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate various biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrazole derivatives, such as pyrazole-3-carboxylic acid and its derivatives.
Uniqueness: The presence of the tetrahydropyran moiety in this compound distinguishes it from other pyrazole derivatives, providing unique chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O5 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
dimethyl 1-(oxan-2-yl)pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C12H16N2O5/c1-17-11(15)8-7-9(12(16)18-2)14(13-8)10-5-3-4-6-19-10/h7,10H,3-6H2,1-2H3 |
InChI Key |
TVZLQGUYUJTZFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2CCCCO2)C(=O)OC |
Origin of Product |
United States |
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